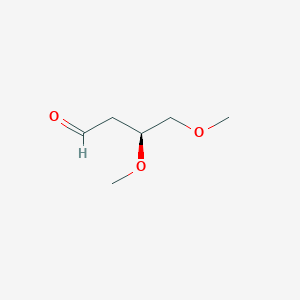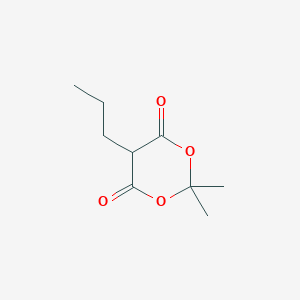
4-Hydroxy-6-methylbenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-methylbenz(a)anthracene is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. This compound is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 6th position on the benz(a)anthracene framework. Its molecular formula is C19H14O .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylbenz(a)anthracene typically involves the hydroxylation and methylation of benz(a)anthracene. One common method includes the use of Friedel-Crafts alkylation followed by hydroxylation reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or convert existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can remove oxygen-containing groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups at specific positions on the aromatic ring .
Scientific Research Applications
4-Hydroxy-6-methylbenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Its derivatives are studied for their interactions with biological macromolecules, such as DNA, due to their planar structure which allows intercalation.
Medicine: Some derivatives exhibit anticancer properties and are investigated for their potential therapeutic uses.
Industry: It finds applications in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its photophysical properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methylbenz(a)anthracene involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis or apoptosis. The hydroxyl group enhances its reactivity, allowing it to form adducts with nucleophilic sites in biological molecules .
Similar Compounds:
Benz(a)anthracene: The parent compound, lacking the hydroxyl and methyl groups.
6-Methylbenz(a)anthracene: Similar structure but without the hydroxyl group.
4-Hydroxybenz(a)anthracene: Similar structure but without the methyl group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility and interaction with biological targets, making it a valuable compound in various research fields .
Properties
| 78996-87-9 | |
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
6-methylbenzo[a]anthracen-4-ol |
InChI |
InChI=1S/C19H14O/c1-12-9-18-15(7-4-8-19(18)20)17-11-14-6-3-2-5-13(14)10-16(12)17/h2-11,20H,1H3 |
InChI Key |
OFTOPIBLHIACCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2O)C3=CC4=CC=CC=C4C=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)


![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)

